(5E)-5-(3-iodo-4,5-dimethoxybenzylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-5-(3-iodo-4,5-dimethoxybenzylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a benzylidene group substituted with iodine and methoxy groups, attached to a pyrimidine trione core. Such compounds are often of interest in medicinal chemistry and materials science due to their unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(3-iodo-4,5-dimethoxybenzylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzylidene precursor, which involves the iodination of 3,4-dimethoxybenzaldehyde.
Condensation Reaction: The iodinated benzaldehyde is then subjected to a condensation reaction with 1-methylpyrimidine-2,4,6(1H,3H,5H)-trione under basic conditions to form the desired product.
Reaction Conditions: Common reagents used in this synthesis include iodine, methanol, and a base such as sodium hydroxide. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(3-iodo-4,5-dimethoxybenzylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or organometallic reagents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science: Potential use in the development of organic semiconductors or photovoltaic materials.
Biology
Biological Activity: Potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine
Drug Development: Exploration as a lead compound for the development of new therapeutic agents.
Industry
Chemical Industry: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (5E)-5-(3-iodo-4,5-dimethoxybenzylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The benzylidene group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The iodine atom can also play a role in enhancing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(3-bromo-4,5-dimethoxybenzylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
- Iodine Substitution : The presence of the iodine atom in (5E)-5-(3-iodo-4,5-dimethoxybenzylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione makes it more reactive compared to its bromo or chloro counterparts.
- Biological Activity : The unique substitution pattern may result in distinct biological activities, making it a valuable compound for further research.
Properties
IUPAC Name |
(5E)-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O5/c1-17-13(19)8(12(18)16-14(17)20)4-7-5-9(15)11(22-3)10(6-7)21-2/h4-6H,1-3H3,(H,16,18,20)/b8-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPNXDCXAMFKKE-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)I)OC)OC)C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C(=C2)I)OC)OC)/C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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